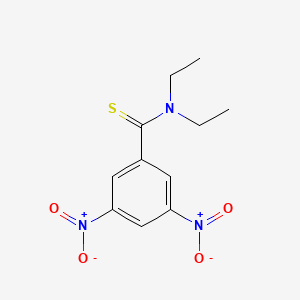
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide is an organic compound characterized by the presence of nitro groups, a benzene ring, and a carbothioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions on the benzene ring . The subsequent introduction of the carbothioamide group can be achieved through a reaction with diethylamine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide may involve large-scale nitration reactors and specialized equipment to handle the reactive intermediates and ensure safety. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N,N-Diethyl-3,5-diaminobenzene-1-carbothioamide.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The carbothioamide group may also play a role in modulating the compound’s reactivity and binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-3,5-dinitrobenzamide: Similar structure but with an amide group instead of a carbothioamide group.
N,N-Diethyl-3,5-dinitrobenzenesulfonamide: Contains a sulfonamide group instead of a carbothioamide group.
N,N-Diethyl-3,5-dinitrobenzene-1-carboxamide: Features a carboxamide group in place of the carbothioamide group.
Uniqueness
N,N-Diethyl-3,5-dinitrobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific desired properties for various applications.
Eigenschaften
CAS-Nummer |
518068-03-6 |
|---|---|
Molekularformel |
C11H13N3O4S |
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
N,N-diethyl-3,5-dinitrobenzenecarbothioamide |
InChI |
InChI=1S/C11H13N3O4S/c1-3-12(4-2)11(19)8-5-9(13(15)16)7-10(6-8)14(17)18/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZBBUIJZKOVXLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


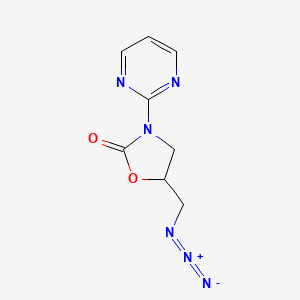
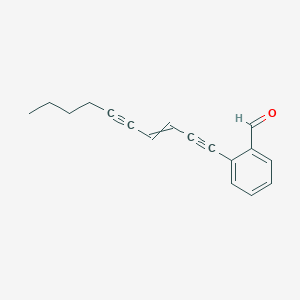
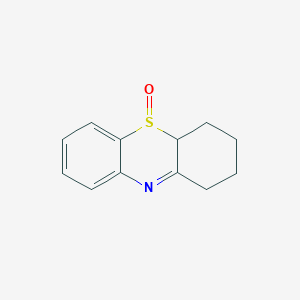

silane](/img/structure/B14222762.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)

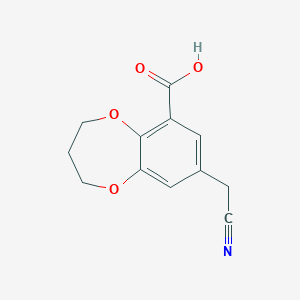


![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)

![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
